molecular formula C25H28ClN5O3 B10988322 3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B10988322
M. Wt: 482.0 g/mol
InChI Key: JFGOAUQAFOTVSY-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-chlorobenzyl chloride with piperazine under basic conditions.

    Construction of the Pyridazinoindole Core: This step involves the cyclization of appropriate precursors to form the pyridazinoindole structure. This can be achieved through a series of condensation and cyclization reactions.

    Final Coupling Reaction: The piperazine intermediate is then coupled with the pyridazinoindole core under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H28ClN5O3

Molecular Weight

482.0 g/mol

IUPAC Name

3-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C25H28ClN5O3/c1-28-21-13-23(34-3)22(33-2)12-19(21)20-14-27-31(25(32)24(20)28)16-30-9-7-29(8-10-30)15-17-5-4-6-18(26)11-17/h4-6,11-14H,7-10,15-16H2,1-3H3

InChI Key

JFGOAUQAFOTVSY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)CC5=CC(=CC=C5)Cl)OC)OC

Origin of Product

United States

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